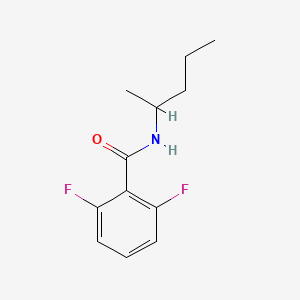

2,6-difluoro-N-(1-methylbutyl)benzamide

Description

Properties

Molecular Formula |

C12H15F2NO |

|---|---|

Molecular Weight |

227.255 |

IUPAC Name |

2,6-difluoro-N-pentan-2-ylbenzamide |

InChI |

InChI=1S/C12H15F2NO/c1-3-5-8(2)15-12(16)11-9(13)6-4-7-10(11)14/h4,6-8H,3,5H2,1-2H3,(H,15,16) |

InChI Key |

HQHTVYLOPLJSGW-UHFFFAOYSA-N |

SMILES |

CCCC(C)NC(=O)C1=C(C=CC=C1F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Core

Fluorine vs. Chlorine or Nitro Groups

- Molecular weight (278.215 g/mol) and polarity differ significantly due to the nitro substituent .

- N-(2,6-Dichlorophenyl)benzamide Derivatives :

Chlorine substituents increase lipophilicity (logP) compared to fluorine, which may enhance membrane permeability but reduce solubility. The trans conformation of the amide group is conserved across chlorinated analogs, as seen in X-ray studies .

Trifluoromethyl and Hydroxy Modifications

- 2,6-Difluoro-N-(1-{[4-hydroxy-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-yl)benzamide :

The trifluoromethyl group (-CF₃) and hydroxy substituent introduce steric bulk and hydrogen-bonding capacity, respectively. These features are critical for target engagement in CRAC channel inhibition (e.g., GSK7975A) .

N-Substituent Variations

Key Observations :

- Chlorinated analogs (e.g., 3,4-dichloro-N-(1-methylbutyl)benzamide) exhibit higher molecular weights and logP values, which may improve tissue penetration but increase metabolic instability .

Q & A

Basic: What are the recommended synthesis and purification methods for 2,6-difluoro-N-(1-methylbutyl)benzamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Coupling of 2,6-difluorobenzoic acid derivatives (e.g., acid chloride) with 1-methylbutylamine under reflux conditions using a catalyst like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to form the benzamide core .

- Step 2 : Purification via recrystallization from ethanol/water mixtures to achieve >95% purity, as validated by HPLC or TLC .

- Critical Note : Optimize reaction stoichiometry to minimize byproducts (e.g., unreacted amine or acid). Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Basic: Which structural characterization techniques are most reliable for confirming the compound’s identity?

- X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement), which provide bond lengths, angles, and torsion angles critical for confirming stereochemistry .

- NMR Spectroscopy : Analyze ¹⁹F NMR (δ ~ -110 to -120 ppm for aromatic F) and ¹H NMR (δ ~1.3 ppm for methylbutyl CH₃) to confirm substituent positions .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected [M+H]⁺ ~254.1 g/mol) and fragmentation patterns .

Advanced: How can researchers validate the biological activity of this compound in metabolic disorder models?

- In Vitro Assays :

- PTP1B Inhibition : Use enzymatic assays with p-nitrophenyl phosphate (pNPP) as a substrate. Measure IC₅₀ values and compare to known inhibitors (e.g., reports IC₅₀ ~0.8 µM for similar benzamides) .

- Insulin Sensitivity : Test in 3T3-L1 adipocytes using glucose uptake assays (²-deoxyglucose tracer) .

- In Vivo Models :

- Administer the compound (oral, 10–50 mg/kg) in high-fat-diet-induced diabetic mice. Monitor glucose tolerance (OGTT) and insulin resistance (HOMA-IR) over 4–6 weeks .

Advanced: What methodologies are used to resolve contradictions in reported biological activities (e.g., in vitro vs. in vivo efficacy)?

- Dose-Response Analysis : Compare compound solubility and bioavailability using pharmacokinetic studies (e.g., plasma half-life via LC-MS). Poor in vivo activity may stem from rapid metabolism .

- Target Engagement Studies : Use fluorescence polarization assays or SPR (surface plasmon resonance) to confirm binding affinity to PTP1B in cellular lysates .

- Orthogonal Assays : Validate results across multiple models (e.g., zebrafish vs. murine systems) to rule out species-specific effects .

Advanced: How can computational modeling guide the optimization of this compound’s inhibitory activity?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzamide core and PTP1B’s catalytic pocket. Focus on hydrogen bonding with Arg24 and hydrophobic interactions with Phe182 .

- SAR Studies : Modify substituents (e.g., replacing 1-methylbutyl with cyclopropyl groups) to enhance binding. Validate predictions via synthesis and enzymatic assays .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. High RMSD values (>2 Å) may indicate weak binding .

Advanced: What strategies mitigate instability issues in aqueous or oxidative conditions?

- pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) across pH 1–9. Use UPLC to track degradation products (e.g., hydrolysis of the amide bond) .

- Antioxidant Additives : Co-formulate with ascorbic acid (0.1% w/v) to prevent oxidation of the methylbutyl chain .

- Lyophilization : Improve long-term storage stability by lyophilizing the compound with trehalose (1:1 ratio) .

Advanced: How does this compound compare structurally and functionally to other fluorinated benzamides?

- Structural Comparison :

- Triazolopyridazine Derivatives (): Higher π-π stacking potential but lower metabolic stability.

- Sulfonyl-containing Benzamides (): Enhanced PTP1B selectivity due to sulfonyl interactions with Tyr46 .

- Functional Comparison :

- Anti-inflammatory Activity : This compound lacks the indole moiety found in ’s derivatives, reducing COX-2 inhibition potential .

- Bioavailability : The 1-methylbutyl group improves lipophilicity (logP ~3.5) compared to shorter alkyl chains (logP ~2.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.